molecular formula C10H11N5O2 B13447131 ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate

ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate

Cat. No.: B13447131
M. Wt: 233.23 g/mol
InChI Key: WVSQYZNUOJYCFY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of an ethyl ester group, an aminophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction where an appropriate halogenated aromatic compound reacts with an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-nitrophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate: This compound has a nitro group instead of an amino group, which affects its reactivity and biological activity.

    Mthis compound: The presence of a methyl ester group instead of an ethyl ester group can influence its solubility and reactivity.

    2-(4-Aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylic acid: The absence of the ester group makes this compound more acidic and affects its solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)tetrazole-5-carboxylate

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)9-12-14-15(13-9)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3

InChI Key

WVSQYZNUOJYCFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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